

(3,5-Diethoxyphenyl)methanol chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3,5-Diethoxyphenyl)methanol

Cat. No.: B176365

[Get Quote](#)

An In-Depth Technical Guide to (3,5-Diethoxyphenyl)methanol

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of **(3,5-Diethoxyphenyl)methanol** for researchers, scientists, and drug development professionals. Due to the limited availability of experimental data for this specific compound, information for structurally similar compounds is referenced where applicable to provide a foundational understanding.

Chemical Properties and Structure

(3,5-Diethoxyphenyl)methanol is an aromatic alcohol characterized by a benzene ring substituted with two ethoxy groups at positions 3 and 5, and a hydroxymethyl group at position 1.

Table 1: Summary of Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₆ O ₃	[1] [2] [3]
Molecular Weight	196.24 g/mol	[1] [3]
Monoisotopic Mass	196.10994 Da	[2]
Appearance	Not specified (likely a solid or oil)	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
Predicted XlogP	1.7	[2]
CAS Number	198623-56-2	[1]

Structure:

The chemical structure of **(3,5-Diethoxyphenyl)methanol** consists of a central benzene ring. The ethoxy groups are electron-donating, which influences the reactivity of the aromatic ring and the properties of the benzylic alcohol.

Figure 1: Chemical structure of **(3,5-Diethoxyphenyl)methanol**.

Spectroscopic Data

Detailed experimental spectroscopic data for **(3,5-Diethoxyphenyl)methanol** is not readily available in the public domain. However, predicted mass spectrometry data and general characteristics expected for NMR and IR spectra are discussed below. Commercial suppliers may offer analytical data upon request.[\[4\]](#)

Mass Spectrometry: Predicted collision cross-section values for various adducts have been calculated.[\[2\]](#) For instance, the [M+H]⁺ ion is predicted to have an m/z of 197.11722.[\[2\]](#)

NMR Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the ethoxy groups (a quartet for the $-\text{OCH}_2-$ protons and a triplet for the $-\text{CH}_3$ protons).
- ^{13}C NMR: The carbon NMR spectrum would display distinct signals for the different carbon environments in the molecule, including the aromatic carbons, the carbon of the hydroxymethyl group, and the carbons of the ethoxy groups.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit a broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ corresponding to the O-H stretching of the alcohol group.[5] C-H stretching vibrations for the aromatic ring and the alkyl chains would appear around $2850\text{-}3100\text{ cm}^{-1}$.[5] Characteristic C-O stretching bands for the ether and alcohol groups would be observed in the fingerprint region ($1000\text{-}1300\text{ cm}^{-1}$).[5]

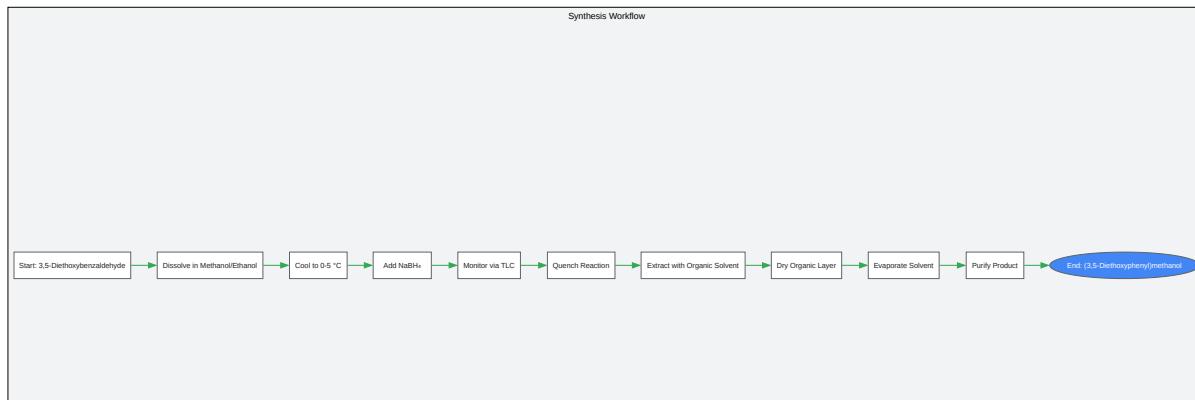
Experimental Protocols

A specific, validated experimental protocol for the synthesis of **(3,5-Diethoxyphenyl)methanol** is not available in published literature. However, a general and plausible synthetic route would involve the reduction of a suitable precursor such as 3,5-diethoxybenzaldehyde or a 3,5-diethoxybenzoic acid derivative.

Proposed Synthesis: Reduction of 3,5-Diethoxybenzaldehyde

This method is analogous to the synthesis of similar benzyl alcohol derivatives.

Reaction: 3,5-Diethoxybenzaldehyde + $\text{NaBH}_4 \rightarrow$ **(3,5-Diethoxyphenyl)methanol**


Materials:

- 3,5-Diethoxybenzaldehyde
- Sodium borohydride (NaBH_4)
- Methanol or Ethanol (as solvent)
- Diethyl ether or Ethyl acetate (for extraction)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)

- Deionized water
- Hydrochloric acid (dilute, for workup)

Procedure:

- **Dissolution:** Dissolve 3,5-diethoxybenzaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
- **Cooling:** Cool the solution to 0-5 °C in an ice bath.
- **Reduction:** Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Quenching:** Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water or dilute hydrochloric acid.
- **Extraction:** Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
- **Washing and Drying:** Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate or sodium sulfate.
- **Solvent Removal:** Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude **(3,5-Diethoxyphenyl)methanol** can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

[Click to download full resolution via product page](#)

Figure 2: Generalized workflow for the synthesis of **(3,5-Diethoxyphenyl)methanol**.

Biological Activity and Drug Development Potential

There is no specific information available in the scientific literature regarding the biological activity or signaling pathways associated with **(3,5-Diethoxyphenyl)methanol**. However, the broader class of hydroxy- and alkoxy-substituted benzyl derivatives has been evaluated for use as flavoring agents.^{[6][7]} Some benzyl alcohol derivatives have been investigated for their antimicrobial properties.^[8]

Given the structural motifs, potential areas of investigation for **(3,5-Diethoxyphenyl)methanol** could include:

- Antioxidant activity: The presence of electron-donating ethoxy groups might confer some antioxidant properties.
- Enzyme inhibition: The molecule could be screened against various enzymes, as many small aromatic compounds exhibit inhibitory activities.

- Antimicrobial effects: As with other benzyl alcohol derivatives, it could be tested for activity against bacteria and fungi.[8]

It is important to note that any potential biological activity is purely speculative at this point and would require experimental validation. The toxicological profile of this specific compound has not been established.

Conclusion

(3,5-Diethoxyphenyl)methanol is a chemical compound for which there is a significant lack of publicly available experimental data. This guide has summarized the known properties and provided a plausible, though unvalidated, synthetic route. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties to assess its potential for applications in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. appchemical.com [appchemical.com]
- 2. PubChemLite - (3,5-diethoxyphenyl)methanol (C11H16O3) [pubchemlite.lcsb.uni.lu]
- 3. 007chemicals.com [007chemicals.com]
- 4. 198623-56-2|(3,5-Diethoxyphenyl)methanol|BLD Pharm [bldpharm.com]
- 5. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. HYDROXY- AND ALKOXY-SUBSTITUTED BENZYL DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]
- 7. femaflavor.org [femaflavor.org]
- 8. WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents - Google Patents [patents.google.com]

- To cite this document: BenchChem. [(3,5-Diethoxyphenyl)methanol chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b176365#3-5-diethoxyphenyl-methanol-chemical-properties-and-structure\]](https://www.benchchem.com/product/b176365#3-5-diethoxyphenyl-methanol-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com